3-Fluoropyrazolo[1,5-a]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-fluoropyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2 |
InChI Key |
KXEANOLOQLNVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)F)C=C1N |
Origin of Product |
United States |
Advanced Structural Analysis and Electronic Properties of 3 Fluoropyrazolo 1,5 a Pyridin 5 Amine
Elucidation of Aromaticity and Electron Density Distribution within the Fused Ring System
The pyrazolo[1,5-a]pyridine (B1195680) core is an aromatic system resulting from the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. nih.gov Its aromaticity can be understood by considering the electronic contributions of its constituent atoms. The system contains ten π-electrons (Hückel's 4n+2 rule, where n=2), which are delocalized across the bicyclic structure. The pyridine ring is a six-membered heterocycle where the nitrogen atom is sp² hybridized, contributing one electron to the π-system, with its lone pair residing in an sp² orbital in the plane of the ring. libretexts.org The fused pyrazole ring is a five-membered heterocycle. In the pyrazolo[1,5-a]pyridine system, the bridgehead nitrogen (N1) is pyrrole-like and contributes two electrons to the aromatic system, while the other nitrogen (N4) is pyridine-like. libretexts.org
The distribution of electron density within this fused system is inherently non-uniform due to the presence of the electronegative nitrogen atoms. The introduction of substituents at positions 3 and 5 further perturbs this distribution. The fluorine atom at position 3 is a highly electronegative substituent that exerts a strong electron-withdrawing inductive effect, decreasing the electron density at the attached carbon and adjacent atoms. clockss.orgnih.gov Conversely, the amine group at position 5 is a strong electron-donating group through resonance, increasing the electron density on the pyridine ring. rsc.org This push-pull electronic effect creates a highly polarized molecule with distinct regions of electron richness and deficiency, which significantly influences its reactivity and intermolecular interactions.
Conformational Analysis and Molecular Dynamics of the Pyrazolopyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a planar and rigid heterocyclic system. nih.gov This rigidity limits the conformational freedom of the core structure. Computational studies, including molecular dynamics (MD) simulations on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have been employed to explore the dynamic behavior and conformational space of these molecules. nih.goveurasianjournals.com These simulations demonstrate that the fused ring system itself maintains its planarity, with substituent groups being the primary source of conformational variability.
For 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, the main conformational flexibility would arise from the rotation of the amine group's hydrogen atoms around the C5-N bond. MD simulations on similar heterocyclic systems indicate that such scaffolds often adopt specific, stabilized conformations, frequently described as a 'flying bat' shape in certain inhibitor-protein complexes, which are maintained through hydrogen bonding and hydrophobic contacts. nih.gov The planarity of the core is crucial for enabling effective π-π stacking interactions in both biological contexts and solid-state packing. nih.gov
| Structural Feature | Description | Primary Consequence | Relevant Research Area |
|---|---|---|---|
| Fused Ring Core | Planar, bicyclic aromatic system | High structural rigidity, limited conformational freedom | Drug Design, Materials Science nih.gov |
| Substituent Rotation | Rotation primarily occurs around single bonds connecting substituents (e.g., C5-N bond of the amine group) | Defines local conformation and steric profile | Molecular Docking, Supramolecular Chemistry nih.gov |
| Molecular Dynamics | Simulations show the fused core remains largely planar while substituents explore local energy minima | Predicts binding modes and stability in complex environments | Computational Chemistry, QSAR Studies eurasianjournals.com |
Influence of Fluorine Substitution at Position 3 on Molecular Orbital Characteristics
The substitution of a hydrogen atom with fluorine at position 3 has a profound effect on the molecular orbital (MO) characteristics of the pyrazolopyridine ring. nih.govresearchgate.net The high electronegativity of fluorine leads to a significant lowering of the energy of both the sigma (σ) and pi (π) orbitals. nih.gov
| Property | Effect of Fluorine Substitution | Underlying Mechanism | Reference |
|---|---|---|---|
| Electron Density | Inductive withdrawal from the attached carbon | High electronegativity of fluorine | clockss.org |
| Molecular Orbital Energy | Lowers the energy of occupied π-orbitals | Conjugation of fluorine p-orbitals with the ring's π-system | nih.govacs.org |
| Ring Stability | Increases overall stability and resistance to addition reactions | Stabilization of molecular orbitals | acs.org |
| Reactivity | Alters reactivity and regioselectivity of reactions | Changes in electrostatic potential and orbital energies | nih.gov |
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms of this compound
In the solid state, molecules of this compound are expected to arrange into a well-defined supramolecular assembly governed by a variety of intermolecular interactions. Pyrazolo[1,5-a]pyrimidine derivatives are known to form crystals with notable supramolecular structures. nih.gov The primary interactions driving the crystal packing are likely to be hydrogen bonds and π-π stacking.
The amine group at position 5 is a potent hydrogen bond donor (N-H), and the nitrogen atoms of the heterocyclic core are hydrogen bond acceptors. This allows for the formation of strong N-H···N hydrogen bonds, which are a dominant driving force in the crystal packing of many nitrogen-rich heterocycles. nih.govnih.gov Additionally, the fluorine atom at position 3 can act as a weak hydrogen bond acceptor, leading to potential C-H···F interactions. acs.orgrsc.org
The planar, aromatic nature of the pyrazolopyridine core facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π-system of one molecule interacts with the electron-poor π-system of another, are crucial for stabilizing the crystal lattice. The polarized nature of the molecule, with its electron-donating amine and electron-withdrawing fluorine, can enhance these stacking interactions. The interplay of these directional hydrogen bonds and non-directional stacking forces dictates the final three-dimensional crystalline architecture.
Synthetic Methodologies for 3 Fluoropyrazolo 1,5 a Pyridin 5 Amine
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core System
The formation of the fused pyrazolo[1,5-a]pyridine ring system is the foundational step in the synthesis of the target molecule. Various cyclization strategies have been developed to achieve this, primarily involving the construction of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety or vice-versa.
Cyclization Reactions and Mechanistic Pathways
A prevalent and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. nih.govosi.lv The N-aminopyridinium ylides are generated in situ from the corresponding N-aminopyridines. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, where the ylide acts as a three-atom component and the alkyne or alkene serves as the two-atom component, leading to the formation of the fused five-membered pyrazole ring.
Another significant strategy is the cross-dehydrogenative coupling (CDC) reaction. This method facilitates the formation of the pyrazolo[1,5-a]pyridine system by coupling N-amino-2-iminopyridine derivatives with β-dicarbonyl compounds. nih.gov The reaction is typically promoted by an acid catalyst, such as acetic acid, and utilizes molecular oxygen as a green oxidant. A plausible mechanism involves the initial activation of the N-amino-2-iminopyridine by the acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl compound. The subsequent intermediate undergoes oxidative dehydrogenation and cyclization to yield the pyrazolo[1,5-a]pyridine core. nih.gov
Precursor Design and Optimization for Core Formation
The design and selection of appropriate precursors are critical for the successful synthesis of the pyrazolo[1,5-a]pyridine core with the desired substitution pattern. For the [3+2] cycloaddition pathway, the substituents on both the N-aminopyridinium ylide and the dipolarophile determine the final substitution on the heterocyclic ring. The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on the reacting partners. sci-hub.se
In the context of CDC reactions, the choice of the β-dicarbonyl compound is crucial as it dictates the nature of the substituents at the C2 and C3 positions of the resulting pyrazolo[1,5-a]pyridine. For instance, the use of β-ketoesters or β-diketones allows for the introduction of various alkyl and aryl groups. nih.gov Optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst loading, is often necessary to achieve high yields and regioselectivity.
Regioselective Introduction of Fluorine at Position 3
The introduction of a fluorine atom at the C3-position of the pyrazolo[1,5-a]pyridine scaffold is a key transformation. This can be accomplished through either direct fluorination of the pre-formed heterocyclic system or by utilizing a fluorine-containing precursor during the ring formation.
Direct Fluorination Approaches
Direct electrophilic fluorination of the pyrazolo[1,5-a]pyridine ring system at the C3-position can be achieved using electrophilic fluorinating reagents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly employed reagent for this purpose. osi.lvkuleuven.be The reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with Selectfluor® has been shown to yield the corresponding 3-fluoro derivatives. osi.lv The mechanism is believed to proceed through an intermediate fluorine-containing σ-complex. osi.lv However, direct fluorination methods can sometimes suffer from low yields and lack of regioselectivity, depending on the substituents already present on the heterocyclic core. kuleuven.be
| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |
| Methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | Selectfluor® | Methyl 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylate | - | osi.lv |
| 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Selectfluor® | 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine | - | osi.lv |
Fluorine Introduction via Halogen Exchange or Diazotization
An alternative and often more reliable strategy for introducing fluorine at a specific position is to start with a precursor that already contains the fluorine atom. For the synthesis of 3-fluoropyrazolo[1,5-a]pyridines, a valuable intermediate is 3-amino-4-fluoropyrazole. kuleuven.be This fluorinated pyrazole can then be condensed with a suitable 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine ring, thereby incorporating the fluorine atom at the desired C3-position from the outset. This approach avoids the potential issues of regioselectivity and harsh conditions associated with direct fluorination of the heterocyclic system. kuleuven.be
The synthesis of 3-amino-4-fluoropyrazole can start from fluoroacetonitrile, which undergoes acylation and subsequent cyclization with hydrazine. kuleuven.be This pre-fluorinated building block approach offers a robust and versatile route to various 3-fluoropyrazolo[1,5-a]pyridine derivatives.
Introduction and Derivatization of the Amino Group at Position 5
The final key step in the synthesis of the target compound is the introduction of an amino group at the C5-position of the 3-fluoropyrazolo[1,5-a]pyridine core. This can be achieved through functional group transformations of a pre-existing substituent at the C5-position.
Another powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to couple an amine with a halo-substituted pyrazolo[1,5-a]pyridine. nih.gov Thus, a synthetic pathway could involve the preparation of a 5-halo-3-fluoropyrazolo[1,5-a]pyridine intermediate, which is then subjected to a Buchwald-Hartwig amination reaction to introduce the amino group at the C5-position. This approach offers a high degree of flexibility in the choice of the amine component.
Furthermore, the conversion of a hydroxyl group at the C5-position to an amino group is also a feasible route. This could involve an initial chlorination of a 5-hydroxypyrazolo[1,5-a]pyridine derivative using a reagent like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with an amine.
| Precursor | Reagent/Reaction | Product | Reference |
| 5-Nitropyrazolo[1,5-a]pyrimidine | Reduction (e.g., H₂, Pd/C) | 5-Aminopyrazolo[1,5-a]pyrimidine | General Method |
| 5-Halopyrazolo[1,5-a]pyridine | Amine, Pd catalyst | 5-Aminopyrazolo[1,5-a]pyridine | nih.gov |
| 5-Hydroxypyrazolo[1,5-a]pyridine | 1. POCl₃ 2. Amine | 5-Aminopyrazolo[1,5-a]pyridine | General Method |
Green Chemistry Principles Applied to the Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine
A plausible and step-economic approach to the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate coupling partner. organic-chemistry.org For the target molecule, a key intermediate is 3-amino-4-fluoropyrazole . The synthesis of this precursor has been achieved through the fluorination of a β-methylthio-β-enaminoketone with Selectfluor , followed by condensation with hydrazine. acs.orgnih.gov
A subsequent key step would be the cyclocondensation of 3-amino-4-fluoropyrazole with a suitable three-carbon synthon to form the pyridine ring. For instance, a reaction with a 1,3-dicarbonyl compound or its equivalent under conditions that favor annulation would yield the core structure. beilstein-journals.orgresearchgate.net
To illustrate the principle, the atom economy for a hypothetical key cyclocondensation step can be analyzed.
Table 1: Theoretical Atom Economy Calculation for a Hypothetical Cyclocondensation Step
| Reactants | Formula | Molecular Weight (g/mol) | Desired Product | Formula | Molecular Weight (g/mol) | Byproducts | Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|---|---|
| 3-Amino-4-fluoropyrazole | C₃H₄FN₃ | 101.08 | 3-Fluoropyrazolo[1,5-a]pyridin-5-ol | C₇H₅FN₄O | 180.14 | Water | H₂O | 18.02 |
| Malondialdehyde | C₃H₄O₂ | 72.06 | Water | H₂O | 18.02 |
Atom Economy = (MW of Desired Product / Σ MW of all Reactants) x 100
Atom Economy = (180.14 / (101.08 + 72.06)) x 100 = (180.14 / 173.14) x 100 ≈ 104%*
Strategies like multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly desirable for improving both atom and step economy. nih.govnih.gov Microwave-assisted synthesis has also been shown to improve efficiency in related pyrimidine (B1678525) syntheses by dramatically reducing reaction times. nih.govbyu.edu
The choice of solvents and the use of catalysts are paramount in green synthesis. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or, ideally, solvent-free conditions. numberanalytics.comnumberanalytics.com For the synthesis of heterocyclic compounds like pyrazoles, greener solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully employed. mdpi.commonash.edulongdom.org
Table 2: Green Chemistry Classification of Common Solvents in Heterocyclic Synthesis
| Classification | Solvents | Rationale |
|---|---|---|
| Recommended | Water, Ethanol, 2-Propanol, PEG | Low toxicity, biodegradable, readily available, low environmental impact. mdpi.com |
| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF) | Moderate toxicity and environmental concerns; use should be minimized. |
| Hazardous | Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform | High toxicity, environmental persistence, and/or carcinogenic properties. numberanalytics.com |
Catalytic methods are inherently greener than stoichiometric reactions because they reduce waste by being active in small amounts and allowing for milder reaction conditions. The synthesis of the pyrazolo[1,5-a]pyridine scaffold and its subsequent functionalization can benefit from various catalytic approaches.
A sustainable synthesis aims to minimize waste at its source, reduce energy consumption, and use renewable feedstocks where possible. The "prevention" principle of green chemistry is the most important, stating it is better to prevent waste than to treat or clean it up after it has been created.
In the context of synthesizing this compound, waste can be minimized through intelligent route design.
Byproduct Analysis : An ideal reaction generates only benign or valuable byproducts. For example, some cyclocondensation reactions for pyrazolo[1,5-a]pyrimidines generate methanol, dimethylamine, and water as byproducts, which are relatively low-hazard and can potentially be recovered. nih.gov
Reducing Reagent Waste : Using catalytic amounts of reagents instead of stoichiometric ones, particularly for steps like halogenation or oxidation, significantly reduces waste streams. For example, using a catalytic amount of an oxidant with a co-oxidant like air is preferable to using a full equivalent of a heavy-metal-based oxidant.
Energy Efficiency : Employing energy-efficient techniques like microwave or ultrasound irradiation can drastically shorten reaction times from hours to minutes, leading to significant energy savings. nih.govbme.hu
Table 3: Conceptual Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Greener Approach |
|---|---|---|
| Solvent | Dichloromethane, DMF | Water, Ethanol, or Solvent-free |
| Reagents | Stoichiometric reagents (e.g., strong bases, metal oxidants) | Catalytic systems (e.g., Pd, Cu, Organocatalysts) |
| Energy Input | Prolonged heating under reflux | Microwave or ultrasound irradiation (short reaction times) |
| Number of Steps | Multi-step with protection/deprotection | One-pot or multicomponent reactions |
| Waste Profile | Significant solvent and reagent waste, potentially hazardous byproducts | Minimal waste, benign byproducts (e.g., water) |
By integrating these green chemistry principles—analyzing atom economy, selecting benign solvents, utilizing efficient catalytic methods, and designing waste-minimizing routes—the synthesis of this compound can be developed in a manner that is not only chemically efficient but also environmentally responsible.
Derivatization and Functionalization Chemistry of 3 Fluoropyrazolo 1,5 a Pyridin 5 Amine
Reactions Involving the Primary Amino Group at Position 5
The primary amino group at the 5-position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and the formation of imines and enamines. Furthermore, it can be converted into a diazonium salt, which can then undergo a range of subsequent transformations.
Acylation, Sulfonylation, and Alkylation Reactions
The primary amino group of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is expected to readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation of the amino group can also be achieved using alkyl halides, although care must be taken to control the degree of alkylation.
| Reagent Type | General Reaction | Expected Product |
| Acyl Halide (R-COCl) | Amine + Acyl Halide + Base | N-(3-Fluoropyrazolo[1,5-a]pyridin-5-yl)amide |
| Sulfonyl Halide (R-SO₂Cl) | Amine + Sulfonyl Halide + Base | N-(3-Fluoropyrazolo[1,5-a]pyridin-5-yl)sulfonamide |
| Alkyl Halide (R-X) | Amine + Alkyl Halide + Base | 5-(Alkylamino)-3-fluoropyrazolo[1,5-a]pyridine |
This table presents expected reactions based on the known reactivity of primary aromatic amines.
Imine and Enamine Formation
Condensation of the primary amino group with aldehydes or ketones can lead to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water. In cases where the aldehyde or ketone possesses an α-hydrogen, tautomerization of the imine can lead to the formation of a more stable enamine. The formation of imines from aminopyrazoles and aldehydes has been utilized in multicomponent reactions to synthesize more complex heterocyclic systems. nih.gov
| Reactant | Product Type |
| Aldehyde (R-CHO) | Imine |
| Ketone (R₂C=O) | Imine |
This interactive table summarizes the expected products from reactions with aldehydes and ketones.
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)
Electrophilic Aromatic Substitution Reactions on the Pyrazolopyridine Ring System
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused rings and the existing substituents. The amino group at position 5 is a strong activating group and is expected to direct incoming electrophiles to the ortho and para positions. However, the directing effect of the heterocyclic nitrogen atoms and the fluorine atom must also be considered. Electrophilic substitution reactions such as nitration and formylation have been reported for pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.govresearchgate.net For this compound, electrophilic attack is likely to occur at the pyridine (B92270) ring, with the precise location depending on the interplay of the directing effects of the amino group and the ring nitrogens.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) of this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would typically first be converted to a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate.
Suzuki Coupling: A bromo or iodo derivative of this compound could be coupled with boronic acids or their esters in the presence of a palladium catalyst to form new C-C bonds. This reaction is widely used for the synthesis of biaryl compounds. Suzuki couplings on bromo- and chloro-substituted pyrazolo[1,5-a]pyrimidines have been successfully demonstrated. nih.govresearchgate.netnih.gov
Sonogashira Coupling: The reaction of a halo-derivative of the title compound with terminal alkynes, catalyzed by palladium and copper, would provide access to alkynylated pyrazolopyridines. This methodology has been applied to related heterocyclic systems. researchgate.netnih.govnih.gov
Buchwald-Hartwig Amination: The amino group at position 5 could potentially be used directly in a Buchwald-Hartwig amination with aryl halides to form diarylamines. wikipedia.orgopenochem.orgorganic-chemistry.org More commonly, a halo-substituted derivative of this compound could be coupled with a variety of primary or secondary amines to introduce new C-N linkages. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex amines. nih.govnumberanalytics.com
| Coupling Reaction | Reactants | Catalyst System (Typical) |
| Suzuki | Halo-pyrazolopyridine + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Halo-pyrazolopyridine + Terminal Alkyne | Pd catalyst, Cu(I) salt, Base |
| Buchwald-Hartwig | Pyrazolopyridinyl-amine + Aryl Halide or Halo-pyrazolopyridine + Amine | Pd catalyst, Ligand (e.g., BINAP), Base |
This interactive table summarizes the key components of major metal-catalyzed cross-coupling reactions applicable to derivatives of the title compound.
Cycloaddition Reactions and Pericyclic Transformations Involving the Pyrazolopyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a versatile platform for various cycloaddition and pericyclic reactions, enabling the construction of more complex fused heterocyclic systems. The electronic nature of the bicyclic system, which can be modulated by substituents, plays a crucial role in its reactivity as a diene or dienophile.
One of the most significant cycloaddition methodologies applied to this scaffold is the [3+2] cycloaddition. Research has demonstrated the successful synthesis of 2-fluoropyrazolo[1,5-a]pyridines through a base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. rsc.org This method provides an efficient route to a range of N-heterocycles containing the 2-fluorinated pyrazolo[1,5-a]pyridine core in moderate to good yields. rsc.org The reaction proceeds through the formation of a pyridinium (B92312) ylide intermediate which then undergoes cycloaddition with the fluorinated alkene.
Another prominent example of a [3+2] cycloaddition involves the reaction of in situ generated pyridinium-N-imines with alkynylphosphonates. mdpi.com This oxidative cycloaddition leads to the formation of pyrazolo[1,5-a]pyridine-3-phosphonates. The reaction conditions and yields are influenced by the nature of the substituents on the alkyne. For instance, the presence of electron-withdrawing groups on the alkyne generally facilitates the reaction. mdpi.com The use of a catalyst, such as Fe(NO₃)₃·9H₂O, has been shown to be beneficial for less reactive acetylenes. mdpi.com
Detailed below are examples of pyrazolo[1,5-a]pyridine derivatives synthesized via [3+2] cycloaddition reactions.
Table 1: Examples of Pyrazolo[1,5-a]pyridines Synthesized via [3+2] Cycloaddition
| Starting Materials | Product | Yield (%) | Reference |
|---|---|---|---|
| N-aminopyridinium salt, gem-difluorostyrene | 2-Fluoropyrazolo[1,5-a]pyridine derivative | Moderate to Good | rsc.org |
| Pyridinium-N-imine, Diethyl (phenyl)ethynylphosphonate | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 76 | mdpi.com |
| Pyridinium-N-imine, Diethyl (p-tolyl)ethynylphosphonate | Diethyl (2-(p-tolyl)pyrazolo[1,5-a]pyridin-3-yl)phosphonate | 78 | mdpi.com |
| Pyridinium-N-imine, Diethyl (4-methoxyphenyl)ethynylphosphonate | Diethyl (2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridin-3-yl)phosphonate | 82 | mdpi.com |
| Pyridinium-N-imine, Diethyl (4-chlorophenyl)ethynylphosphonate | Diethyl (2-(4-chlorophenyl)pyrazolo[1,5-a]pyridin-3-yl)phosphonate | 85 | mdpi.com |
Furthermore, 1,3-dipolar cycloaddition reactions have been explored with the related pyrazolo[1,5-a]pyrimidine system. sctunisie.org In these reactions, arylnitrile oxides react with the C3–C4 double bond of the pyrazolo[1,5-a]pyrimidine to yield isoxazolidine-fused derivatives. This suggests that the pyrazolo[1,5-a]pyridine scaffold, including the 3-fluoro-5-amino substituted variant, could potentially undergo similar cycloadditions with suitable 1,3-dipoles.
Development of Novel Heterocyclic Systems from this compound as a Building Block
The pyrazolo[1,5-a]pyridine framework serves as a valuable building block for the synthesis of more complex and novel heterocyclic systems. The presence of functional groups, such as the amino group in this compound, provides a handle for further derivatization and annulation reactions to construct fused ring systems.
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the pyrazolo[1,5-a]pyridine core, often starts from aminopyrazoles. These are then reacted with various 1,3-dielectrophiles to construct the pyrimidine (B1678525) ring. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base yields a dihydroxypyrazolo[1,5-a]pyrimidine, which can be further functionalized. nih.gov This dihydroxy intermediate can be converted to a dichloropyrazolo[1,5-a]pyrimidine using phosphorus oxychloride, opening up avenues for nucleophilic substitution reactions to introduce further diversity. nih.govresearchgate.net
The amino group at the 5-position of this compound is a key site for derivatization. It can be expected to undergo reactions typical of aromatic amines, such as acylation, sulfonylation, and diazotization followed by coupling reactions. These transformations would lead to a wide array of new derivatives with potentially interesting biological and material properties.
Furthermore, the pyrazolo[1,5-a]pyridine scaffold can be elaborated through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the heterocyclic core, provided a suitable leaving group (e.g., a halogen) is present. nih.govresearchgate.net While specific examples for this compound are not documented, the general applicability of these methods to related heterocyclic systems is well-established.
The construction of novel fused heterocyclic systems has been demonstrated with related pyrazolo[1,5-a]pyrazine (B3255129) structures. For example, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles have been used to synthesize derivatives of the new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. mdpi.com This highlights the potential of using functionalized pyrazolo[1,5-a]pyridines as precursors for more complex, multi-ring heterocyclic architectures.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Fluoropyrazolo 1,5 a Pyridin 5 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for structural confirmation and analysis.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic system and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the heteroatoms within the ring structure.
Based on data from related pyrazolo[1,5-a]pyridine (B1195680) derivatives, the following predictions can be made for the proton signals of this compound:
H2: The proton at position 2 of the pyrazole (B372694) ring is anticipated to appear as a singlet, typically in the downfield region, due to the influence of the adjacent nitrogen atom.
H4: The proton at position 4, being ortho to the amino group, is expected to be shielded and appear at a relatively upfield chemical shift. It will likely present as a doublet, coupled to H6.
H6: The proton at position 6 will be deshielded compared to H4 due to its proximity to the pyrazole ring nitrogen and will appear as a doublet of doublets, with coupling to both H4 and H7.
H7: The proton at position 7 is expected to be the most deshielded of the pyridine (B92270) ring protons and will appear as a doublet, coupled to H6.
NH₂: The protons of the amino group at position 5 will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
The following table presents typical ¹H NMR chemical shift ranges for protons in the pyrazolo[1,5-a]pyridine core, based on literature data for similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 8.0 - 8.5 | s | - |
| H4 | 6.5 - 7.0 | d | J(H4,H6) ≈ 2-3 |
| H6 | 7.0 - 7.5 | dd | J(H6,H7) ≈ 7-8, J(H6,H4) ≈ 2-3 |
| H7 | 8.0 - 8.5 | d | J(H7,H6) ≈ 7-8 |
| NH₂ | 4.0 - 6.0 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The introduction of a fluorine atom at position 3 will have a significant impact on the chemical shifts of the carbon atoms, particularly C3, due to the large C-F coupling constants.
The predicted ¹³C NMR chemical shifts are as follows:
C2: The chemical shift of C2 will be influenced by the adjacent nitrogen atom.
C3: This carbon will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
C3a: This bridgehead carbon will show a smaller two-bond coupling (²JCF) with the fluorine atom.
C4, C5, C6, C7: The chemical shifts of these carbons in the pyridine ring will be influenced by the amino group and the fused pyrazole ring. C5, being directly attached to the amino group, will be shielded.
C8a: This second bridgehead carbon will also be observable in the spectrum.
The table below summarizes the expected ¹³C NMR chemical shifts and C-F coupling constants for the title compound, based on data from fluorinated pyridines and related heterocyclic systems fluorine1.ru.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C2 | 140 - 145 | ²JCF ≈ 10-20 |
| C3 | 150 - 160 (d) | ¹JCF ≈ 230-260 |
| C3a | 125 - 130 | ²JCF ≈ 15-25 |
| C4 | 105 - 110 | ⁴JCF ≈ 2-4 |
| C5 | 145 - 150 | ⁵JCF < 1 |
| C6 | 115 - 120 | ⁴JCF ≈ 3-5 |
| C7 | 130 - 135 | ⁵JCF < 1 |
| C8a | 140 - 145 | ³JCF ≈ 5-10 |
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds semanticscholar.orgchemicalbook.comhuji.ac.il. The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between different fluorine-containing species semanticscholar.org.
The fluorine atom at position 3 is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic nature of the pyrazolo[1,5-a]pyridine ring system. In fluorinated pyridines, the chemical shift of a fluorine atom is sensitive to the position of substitution and the nature of other substituents on the ring fluorine1.ru. For a fluorine atom at a position equivalent to C3 in the pyrazolo[1,5-a]pyridine system, a chemical shift in the range of -110 to -140 ppm (relative to CFCl₃) can be anticipated. The signal may exhibit coupling to nearby protons, particularly H2 and H4, resulting in a complex multiplet in a high-resolution spectrum.
Q & A
Basic: What are the standard synthetic routes for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole or pyridine derivatives. A common approach includes fluorination of precursor molecules using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions. For example, coupling fluorinated aryl halides with pyrazolo[1,5-a]pyridin-5-amine intermediates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) can introduce the fluorine substituent regioselectively. Purification via column chromatography or recrystallization is critical to isolate the final product .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
1H and 13C NMR are essential for confirming the fluorine substitution pattern and verifying scaffold integrity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry or stereochemistry. For example, single-crystal X-ray diffraction was used to confirm the structure of related pyrazolo[1,5-a]pyrimidine derivatives .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to mimic purine bases and interact with biological targets like kinases or GPCRs. Fluorination enhances metabolic stability and bioavailability. Researchers should screen derivatives against target proteins (e.g., via in vitro binding assays) and correlate structural modifications (e.g., fluorination position) with activity .
Advanced: How can reaction yields be optimized during the synthesis of fluorinated derivatives?
Methodological Answer:
Yield optimization requires precise control of reaction parameters:
- Temperature: Microwave-assisted synthesis (e.g., 150°C for 30 minutes) improves reaction efficiency and reduces byproducts .
- Catalysts: Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as described in the synthesis of analogous pyrazolo-pyrimidines .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Advanced: How can regioselectivity challenges be addressed during fluorination?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT calculations) predict favorable fluorination sites. Experimentally, directing groups (e.g., methoxy or methyl substituents) can guide fluorine placement. For instance, microwave-assisted methods achieved >90% regioselectivity in pyrazolo[1,5-a]pyrimidine fluorination .
Advanced: What strategies mitigate byproduct formation in amide coupling reactions involving this compound?
Methodological Answer:
- Activation Reagents: Use EDC·HCl or HATU to minimize racemization.
- Base Selection: Triethylamine or pyridine neutralizes HCl byproducts during coupling .
- Purification: Reverse-phase HPLC or size-exclusion chromatography removes unreacted amines or acylating agents .
Advanced: How can computational modeling guide the design of bioactive derivatives?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins. For example, pyrazolo[1,5-a]pyrimidine derivatives were docked into the ATP-binding pocket of kinases to prioritize synthesis candidates. MD simulations assess stability of ligand-receptor complexes over time .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition: Use TR-FRET assays to measure IC₅₀ values against kinases like EGFR or CDK2.
- Cellular Uptake: Fluorescently tagged derivatives (e.g., Alexa Fluor 488 conjugates) enable tracking via confocal microscopy .
- Cytotoxicity: MTT or CellTiter-Glo® assays quantify effects on cell viability .
Advanced: How do solvent effects influence the stability of fluorinated pyrazolo-pyridines?
Methodological Answer:
Polar solvents (e.g., methanol or acetonitrile) stabilize the compound via hydrogen bonding, while non-polar solvents (e.g., hexane) may induce aggregation. Accelerated stability studies (40°C/75% RH for 14 days) in varied solvents identify degradation pathways (e.g., hydrolysis of the fluorinated aryl group) .
Advanced: What analytical methods resolve contradictions in biological data across studies?
Methodological Answer:
- Dose-Response Curves: Validate activity across multiple concentrations to rule out false positives.
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan®) to identify unintended interactions .
- Structural Confirmation: Re-analyze active batches via LC-MS to confirm chemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
